molecular formula C26H23N3O4S B2532429 N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-23-2

N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide

Cat. No. B2532429
CAS RN: 443354-23-2
M. Wt: 473.55
InChI Key: AQNSEZOCYFFRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide, as part of the oxazolidinone class, has been studied for its unique mechanism of inhibiting bacterial protein synthesis. Oxazolidinones, including analogs like U-100592 and U-100766, have shown potent in vitro activities against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis. These compounds are not cross-resistant with other antimicrobials, indicating a distinct mechanism of action and potential application in combating resistant bacterial strains (Zurenko et al., 1996).

Antituberculosis Activity

The compound's structure is related to quinazolinone derivatives, which have been synthesized and shown to exhibit significant in vitro antituberculosis activity. Compounds with similar structural motifs have been evaluated for their potential to combat tuberculosis, suggesting that this compound could also possess antituberculosis properties (Bai et al., 2011).

Antimalarial and Antitumor Applications

Derivatives of quinazolinone have also been investigated for their antimalarial activities, demonstrating significant efficacy against resistant strains of Plasmodium berghei in mice. This suggests potential for this compound in the development of new antimalarial therapies. Additionally, the structure-activity relationships indicate that modifications to the quinazolinone scaffold could enhance antimalarial potency, providing a basis for the design of novel therapeutic agents (Werbel et al., 1986).

Enzyme Inhibitory Effects

The compound's structural class has been explored for its enzyme inhibitory activities, including the inhibition of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such inhibitors have potential therapeutic applications in conditions like glaucoma, Alzheimer's disease, and other neurodegenerative disorders. The ability to modulate enzyme activity suggests that this compound could be a valuable lead compound in the development of new treatments for these diseases (Virk et al., 2018).

properties

IUPAC Name

N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-17(30)19-12-13-23(33-2)20(15-19)16-34-26-27-22-11-7-6-10-21(22)25(32)29(26)28-24(31)14-18-8-4-3-5-9-18/h3-13,15H,14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNSEZOCYFFRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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